Calycosin 7-galactoside
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Overview
Description
Calycosin 7-O-glucoside is a naturally occurring isoflavonoid glucoside found predominantly in the roots of Astragalus membranaceus, a traditional medicinal herb. This compound is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calycosin 7-O-glucoside can be synthesized through biocatalytic methods. One such method involves the use of uridine diphosphate-dependent glucosyltransferase (UGT) isolated from Glycine max, which selectively glucosylates the C7 hydroxyl group of calycosin . The reaction is optimized by coupling UGT with sucrose synthase (SuSy) to recycle uridine diphosphate glucose (UDPG) from sucrose .
Industrial Production Methods: Industrial production of Calycosin 7-O-glucoside often involves the extraction from Astragalus membranaceus roots. The process includes drying, grinding, and solvent extraction, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Calycosin 7-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly glucosylation, are common in the synthesis of Calycosin 7-O-glucoside.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Glucosylation typically involves uridine diphosphate glucose (UDPG) and glucosyltransferase enzymes.
Major Products Formed: The major products formed from these reactions include various glucosylated and oxidized derivatives of Calycosin 7-O-glucoside .
Scientific Research Applications
Calycosin 7-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a marker compound to assess the quality of Astragalus membranaceus extracts.
Medicine: It exhibits cardioprotective effects by attenuating myocardial ischemia-reperfusion injury through the activation of the JAK2/STAT3 signaling pathway.
Industry: Calycosin 7-O-glucoside is used in the formulation of various herbal supplements and pharmaceuticals.
Mechanism of Action
Calycosin 7-O-glucoside exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Calycosin 7-O-glucoside is often compared with other isoflavonoids such as:
Calycosin: The aglycone form of Calycosin 7-O-glucoside, which lacks the glucosyl group.
Formononetin: Another isoflavonoid found in Astragalus membranaceus with similar antioxidant and anti-inflammatory properties.
Ononin: A glucoside of formononetin, which shares similar pharmacological activities.
Calycosin 7-O-glucoside is unique due to its specific glucosylation at the C7 position, which enhances its solubility and bioavailability compared to its aglycone form .
Properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-15-5-2-10(6-14(15)24)13-9-30-16-7-11(3-4-12(16)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACBUPFEGWUGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114272-30-9 |
Source
|
Record name | Calycosin 7-galactoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038821 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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